3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate
Description
Properties
IUPAC Name |
5-O-methyl 1-O-phenyl 3-oxo-2,4-dihydropyridine-1,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-13(17)10-7-11(16)9-15(8-10)14(18)20-12-5-3-2-4-6-12/h2-6,8H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVCGJNYBVFTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(CC(=O)C1)C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363739 | |
| Record name | 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323201-20-3 | |
| Record name | 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Hantzsch synthesis for large-scale production. This includes controlling reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form pyridine derivatives.
Reduction: Reduction can lead to the formation of tetrahydropyridine derivatives.
Substitution: Various substitution reactions can occur at different positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like halogens, nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce tetrahydropyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C14H13NO5
Molecular Weight: 275.26 g/mol
Boiling Point: Predicted at approximately 421.0 ± 45.0 °C
Density: Approximately 1.335 ± 0.06 g/cm³
pKa: -3.48 ± 0.40 (predicted)
These properties suggest potential stability and reactivity suitable for various applications in drug development and synthetic chemistry.
Antioxidant Activity
Research indicates that compounds similar to 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine derivatives exhibit antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Studies have shown that derivatives of this compound possess antimicrobial activity against a range of pathogens. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, presenting a therapeutic avenue for treating inflammatory diseases.
Building Block in Organic Synthesis
3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for functional group modifications that can lead to the development of novel compounds with tailored properties.
Case Studies
Mechanism of Action
The mechanism of action for compounds in this class often involves interaction with calcium channels in biological systems. By blocking these channels, they can modulate calcium influx into cells, which is crucial for various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Dihydropyridine Dicarboxylates
Substituent Effects on Physical and Chemical Properties
1-(tert-Butyl) 3-methyl 6-phenyl-5,6-dihydropyridine-1,3(4H)-dicarboxylate (119)
- Structure : Replaces the phenyl group at position 1 with a tert-butyl group and retains the methyl ester at position 3.
- Synthesis : Prepared via Pd/C-catalyzed hydrogenation of a cyclopropanated precursor, yielding a white solid (77% yield) with a melting point of 118–120°C .
- NMR data (δ 7.37–7.17 ppm for aromatic protons) confirm structural similarities to the target compound .
1-Benzyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate (1)
- Structure : Features a benzyl group at position 1 and a hydroxyl group at position 4.
- Properties : The hydroxyl group introduces hydrogen-bonding capability, which may increase solubility in aqueous media compared to the target compound’s ketone group. Synthesis involves potassium carbonate and benzyl chloride, yielding a white amorphous solid .
1-(tert-Butyl) 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate
- Structure: Substitutes the methyl ester with an ethyl ester and introduces an amino group at position 4.
- Applications: The amino group (NH₂) enhances nucleophilicity, making this derivative suitable for further functionalization (e.g., amide coupling). Molecular weight: 270.33 g/mol .
Electronic and Reactivity Profiles
- Ketone vs. Ester Groups: The 5-oxo group in the target compound may participate in keto-enol tautomerism, influencing its acidity and coordination behavior. In contrast, derivatives like 1-Boc (4-oxopiperidine) lack this tautomerism but exhibit increased rigidity due to the piperidine ring .
- This feature could enhance binding affinity in biological systems .
Thermal and Spectral Data Comparison
Biological Activity
3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate (CAS No. 323201-20-3) is a dihydropyridine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their pharmacological properties, particularly as calcium channel blockers, which are essential in the treatment of cardiovascular diseases.
- Molecular Formula: C₁₄H₁₃N₁O₅
- Molecular Weight: 275.26 g/mol
- InChI Key: WTVCGJNYBVFTGD-UHFFFAOYSA-N
The primary mechanism of action for dihydropyridine derivatives, including this compound, involves the inhibition of calcium channels. By blocking these channels, the compound modulates calcium influx into cells, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release. This action is particularly significant in the context of cardiovascular health, where it can lead to vasodilation and reduced blood pressure.
Biological Activities
Research indicates that compounds similar to 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine derivatives exhibit a range of biological activities:
- Calcium Channel Blockade : These compounds are primarily known for their role as calcium channel blockers. Studies have shown that they can effectively decrease intracellular calcium levels, leading to reduced vascular resistance and lower blood pressure .
- Antitumor Activity : Some derivatives have demonstrated antitumor effects in various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation .
- Antiviral Properties : Research has suggested potential antiviral activity against certain viruses. For instance, similar compounds have been evaluated for their effectiveness against herpes simplex virus (HSV) and other viral pathogens .
- Anti-inflammatory Effects : Dihydropyridine derivatives may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the biological activities of dihydropyridine derivatives:
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
To highlight the uniqueness of 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine derivatives, a comparison with established dihydropyridine drugs such as Nifedipine and Amlodipine is essential:
| Compound | Primary Use | Mechanism of Action |
|---|---|---|
| Nifedipine | Hypertension | Calcium channel blocker |
| Amlodipine | Hypertension | Calcium channel blocker |
| 3-Methyl 1-phenyl... | Potentially multiple (antitumor, antiviral) | Calcium channel blocker with additional activities |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd/C | THF | 25°C | 77% | |
| Rh₂(OAc)₄ | EtOAc | Reflux | 61% |
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
Multimodal characterization is essential:
- NMR : ¹H/¹³C NMR (CDCl₃) identifies substituents (e.g., δ 7.37–7.17 ppm for aromatic protons, δ 167.9 ppm for carbonyl carbons) .
- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺: 318.1627 vs. observed 318.1699) .
- IR : Peaks at 1725 cm⁻¹ (ester C=O) and 1692 cm⁻¹ (amide C=O) confirm functional groups .
Advanced: How can researchers resolve contradictions in spectroscopic data across studies?
Answer:
Contradictions often arise from solvent effects or impurities. For example:
- NMR shifts : DMSO-d₆ vs. CDCl₃ can cause δ variations (e.g., aromatic protons in vs. ). Use deuterated solvents consistently and report solvent conditions explicitly.
- Purity checks : Column chromatography (silica gel) and recrystallization (ethanol) minimize impurities affecting spectral clarity .
- Cross-validation : Compare HRMS data with theoretical values (e.g., Δ < 0.01% in ) to confirm molecular integrity.
Advanced: What strategies improve stereochemical control during synthesis?
Answer:
- Chiral catalysts : Rh₂(OAc)₄ in cyclopropanation reactions induces stereoselectivity (e.g., (+)-122 in ).
- Protecting groups : tert-Butyl esters (e.g., Boc groups) stabilize intermediates and reduce racemization .
- Low-temperature conditions : Slow addition of reagents (e.g., syringe pump at 1 drop/10 s) minimizes kinetic side products .
Advanced: How can computational modeling predict reactivity or biological activity?
Answer:
- Density Functional Theory (DFT) : Models electron distribution at carbonyl groups (C=O) to predict nucleophilic attack sites .
- Molecular docking : Screens for calcium channel binding (inspired by structural analogs in ).
- ADMET profiling : Estimates solubility (logP) and metabolic stability using software like SwissADME, guided by XLogP3 values (e.g., 3.2 in ).
Advanced: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Calcium flux assays : Test calcium channel modulation using fluorogenic dyes (FLIPR) .
- Enzyme inhibition : Screen against kinases or esterases via spectrophotometric methods (e.g., NADH-coupled assays).
- Cytotoxicity : MTT assays on cell lines (e.g., HEK293) to assess therapeutic windows .
Advanced: How do reaction conditions influence diastereomer formation?
Answer:
- Temperature : Higher temps (reflux) favor thermodynamic control, while lower temps (0°C) favor kinetic products .
- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states, reducing diastereomer ratios .
- Additives : Chiral auxiliaries (e.g., Evans’ oxazolidinones) enforce stereochemical outcomes .
Advanced: How can researchers address low yields in multistep syntheses?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
